1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Description
This compound features an azetidine-3-carboxamide core substituted with a 2-(2-fluorophenoxy)acetyl group at position 1 and an N-[2-(2-methoxyphenyl)ethyl] moiety. The 2-fluorophenoxy group may influence lipophilicity and electronic properties, while the 2-methoxyphenethyl substituent could modulate receptor binding affinity. Though direct pharmacological data are unavailable, structural analogs suggest relevance in neurological or oncological targets (e.g., serotonin receptors or kinase inhibitors) .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-18-8-4-2-6-15(18)10-11-23-21(26)16-12-24(13-16)20(25)14-28-19-9-5-3-7-17(19)22/h2-9,16H,10-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNKQSLAAHBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the fluorophenoxyacetyl intermediate: This can be achieved by reacting 2-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Synthesis of the azetidine ring: The azetidine ring can be formed by cyclization of an appropriate precursor, such as a β-amino ester.
Coupling of the intermediates: The fluorophenoxyacetyl intermediate is then coupled with the azetidine ring precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the methoxyphenethyl group: This step involves the reaction of the coupled product with 2-methoxyphenethylamine under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methoxy group or other susceptible sites.
Reduction: Reduction reactions may target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological profiles:
Key Comparisons
Core Structure :
- The azetidine core (target compound, BJ49671) offers rigidity and metabolic stability over larger rings like piperazine () or cyclohexane (18F-FCWAY). This may reduce off-target interactions .
- Cyclohexane-based 18F-FCWAY demonstrates high 5-HT1A receptor affinity but suffers from defluorination, leading to bone uptake. Azetidine analogs may circumvent this issue due to altered metabolic pathways .
- Substituent Effects: Fluorophenoxy vs. N-Substituents: The 2-methoxyphenethyl group (target compound) shares structural similarity with 18F-FCWAY’s 2-methoxyphenylpiperazine, suggesting possible overlap in serotonin receptor binding. Pyridinyl (BJ49671) or sulfamoylphenyl () variants may alter solubility or target specificity .
Synthetic Efficiency :
Pharmacokinetic and Functional Insights
- Defluorination Risk : Fluorinated compounds like 18F-FCWAY exhibit defluorination in vivo, but azetidine’s stability may mitigate this. Miconazole co-administration () could further enhance the target compound’s utility in imaging .
- Receptor Binding : The 2-methoxyphenyl group in 18F-FCWAY and the target compound is critical for 5-HT1A affinity. Structural analogs with pyridinyl or indolyl groups () may shift activity toward kinase or GPCR targets .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide, and how can reaction conditions be controlled to improve yield?
The synthesis involves sequential functionalization of the azetidine core. Key steps include:
- Acylation : Coupling the azetidine-3-carboxylic acid derivative with 2-(2-fluorophenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions (tetrahydrofuran or dichloromethane) .
- Amidation : Reacting the intermediate with 2-(2-methoxyphenyl)ethylamine, requiring precise stoichiometry and temperature control (0–5°C to room temperature) to minimize side reactions .
- Optimization : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress. Purification via flash chromatography or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can spectroscopic methods validate the structural integrity of the compound?
- NMR : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ groups), fluorophenoxy protons (δ 6.8–7.2 ppm), and methoxyphenyl signals (δ 3.8 ppm for OCH₃) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) verify functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₂₂H₂₄FN₂O₄: 423.1668) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenoxy vs. methoxyphenyl groups) influence target binding affinity in kinase inhibition assays?
- Rationale : The 2-fluorophenoxy group enhances electron-withdrawing effects, potentially improving binding to ATP pockets in kinases. The methoxyphenyl moiety may modulate lipophilicity and membrane permeability .
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR, JAK2) to compare binding poses .
- Validate with surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
- Correlate with cellular assays (e.g., IC₅₀ in cancer cell lines) to assess functional activity .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Potential Causes : Batch-to-batch purity differences, assay conditions (e.g., ATP concentration in kinase assays), or off-target effects.
- Solutions :
Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?
- ADME Modeling : SwissADME or ADMETLab 2.0 estimate:
- Validation : Compare with in vitro hepatocyte clearance assays .
Q. What strategies isolate and characterize stereoisomers if chiral centers are introduced during synthesis?
- Separation : Chiral HPLC (Chiralpak® OD-H column, 20% methanol/CO₂, 5 mL/min) resolves enantiomers .
- Characterization :
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize variability .
- Data Validation : Cross-reference spectral data with PubChem entries (CID: [Insert CID]) for benchmarking .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
